Tau protein (592-597), Human TFA

Description

Properties

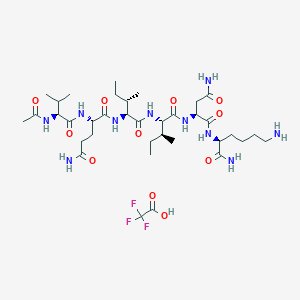

Molecular Formula |

C36H63F3N10O11 |

|---|---|

Molecular Weight |

868.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C34H62N10O9.C2HF3O2/c1-8-18(5)27(33(52)42-23(16-25(37)47)31(50)40-21(29(38)48)12-10-11-15-35)44-34(53)28(19(6)9-2)43-30(49)22(13-14-24(36)46)41-32(51)26(17(3)4)39-20(7)45;3-2(4,5)1(6)7/h17-19,21-23,26-28H,8-16,35H2,1-7H3,(H2,36,46)(H2,37,47)(H2,38,48)(H,39,45)(H,40,50)(H,41,51)(H,42,52)(H,43,49)(H,44,53);(H,6,7)/t18-,19-,21-,22-,23-,26-,27-,28-;/m0./s1 |

InChI Key |

GEJJGOFDFAIREE-MWZIDKMGSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of Tau: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted role of the Tau protein in neurodegenerative diseases. While specific functional data for the human Tau protein fragment (592-597) with a trifluoroacetic acid (TFA) salt form remains largely uncharacterized in publicly available scientific literature, this document provides an in-depth overview of the broader context of Tau protein function, its critical domains, and the established experimental methodologies used to probe its physiological and pathological roles.

The Tau protein, primarily known for its role in stabilizing microtubules within neurons, is a central figure in the pathology of numerous neurodegenerative disorders, collectively termed tauopathies, which include Alzheimer's disease.[1][2] The dysfunction and aggregation of Tau are considered key events leading to neuronal death and the progression of these devastating conditions.[1] The human Tau protein (592-597) fragment is commercially available as a synthetic peptide for research purposes and is generally implicated in studies of neurodegeneration and dementia.[3]

Physicochemical Properties of Tau Protein (592-597) Human TFA

While functional studies are limited, the basic physicochemical properties of this peptide fragment are defined.

| Property | Value | Source |

| Molecular Formula | C36H63F3N10O11 | MedChemExpress |

| Molecular Weight | 868.94 g/mol | MedChemExpress |

| CAS Number | 2703746-44-3 | MedChemExpress |

| Amino Acid Sequence | VQIINK | MedChemExpress |

The Crucial Role of Tau Domains in Function and Pathology

The full-length Tau protein is a complex molecule with multiple domains that dictate its function. Understanding these domains is critical to contextualizing the potential role of fragments like Tau (592-597).

Caption: Functional domains of the Tau protein.

Key Signaling Pathways Implicated in Tau Pathology

The phosphorylation state of Tau is a critical determinant of its function and propensity to aggregate. Several kinases, most notably Glycogen Synthase Kinase-3β (GSK-3β), play a pivotal role in this process.[1][4]

References

- 1. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]

- 2. Characterization of the in vitro phosphorylation of human tau by tau protein kinase II (cdk5/p20) using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tau (592-597) Peptide: Sequence, Structure, and Core Functional Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is central to the pathogenesis of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. Within the Tau protein sequence, specific short peptide fragments have been identified as critical drivers of its aggregation into the paired helical filaments (PHFs) that form neurofibrillary tangles (NFTs), a hallmark of these diseases. Among these, the hexapeptide sequence corresponding to amino acids 275-280 of the longest human Tau isoform, with the sequence Val-Gln-Ile-Ile-Asn-Lys (VQIINK), has been identified as a particularly potent driver of Tau aggregation.[1][2] This technical guide provides a comprehensive overview of the Tau (592-597) peptide, corresponding to the VQIINK sequence in a different numbering scheme of a specific Tau construct, focusing on its sequence, structure, and role in aggregation, supported by experimental data and detailed methodologies.

Peptide Sequence and Physicochemical Properties

The Tau (592-597) peptide, more commonly referred to in literature as the PHF6* motif with the sequence VQIINK, is a key fragment of the second microtubule-binding repeat (R2) of the Tau protein.[1][3] For experimental purposes, it is often synthesized with an N-terminal acetylation and a C-terminal amidation (Ac-VQIINK-NH2) to mimic the peptide bond context within the native protein and to neutralize the termini.

| Property | Value | Reference |

| Sequence | Val-Gln-Ile-Ile-Asn-Lys | [1] |

| One-Letter Code | VQIINK | [1] |

| Modified Sequence | Ac-VQIINK-NH2 | [4] |

| Molecular Formula (Ac-VQIINK-NH2) | C34H63N9O9 | N/A |

| Molecular Weight (Ac-VQIINK-NH2) | 754.94 g/mol | N/A |

Structural Characteristics of the VQIINK Peptide

The VQIINK sequence is intrinsically prone to forming a β-sheet conformation, which is the foundational secondary structure for amyloid fibril formation.[4] High-resolution structural studies, including micro-electron diffraction (MicroED), have revealed that the VQIINK peptide assembles into a steric zipper structure.[4] This structure is characterized by tightly interdigitating β-sheets, where the side chains of amino acids from opposing sheets interlock in a dry interface, excluding water molecules and creating a highly stable amyloid core.[4]

Two distinct polymorphic steric zipper structures have been identified for the VQIINK segment, suggesting a basis for the existence of different Tau strains observed in various tauopathies.[4] The VQIINK zipper exhibits a high degree of shape complementarity and buries a significant surface area, contributing to its strong propensity for aggregation.[4]

| Structural Parameter | VQIINK Steric Zipper | VQIVYK Steric Zipper | Reference |

| Shape Complementarity (Sc) | 0.77 | 0.72 | [4] |

| Buried Surface Area (Ų) | 168 | 75 | [4] |

Role in Tau Aggregation and Signaling Pathways

The VQIINK motif is a potent nucleating sequence for the aggregation of the full-length Tau protein.[1][2] Its presence in the four-repeat (4R) Tau isoforms is a key factor in their higher tendency to aggregate compared to three-repeat (3R) isoforms, which lack this sequence.[1] The aggregation process is thought to follow a nucleation-dependent polymerization mechanism, where the formation of a stable nucleus, or seed, from monomeric Tau is the rate-limiting step. The VQIINK sequence significantly accelerates this nucleation phase.

While the primary pathogenic role of the VQIINK peptide is centered on its direct involvement in the physical process of aggregation, this aggregation is a downstream consequence of upstream signaling events that modulate the state of the Tau protein. Key kinases, such as Glycogen Synthase Kinase 3β (GSK-3β) and the Src family kinase Fyn, play a crucial role in the hyperphosphorylation of Tau.[5][6] This hyperphosphorylation causes Tau to detach from microtubules and adopt a conformation that is more prone to aggregation. Although VQIINK itself is not a direct phosphorylation site for these kinases, the phosphorylation of serine and threonine residues flanking the microtubule-binding repeats, which contain VQIINK, is a critical prerequisite for its pathogenic aggregation.

For instance, Fyn kinase can phosphorylate Tau at Tyrosine 18, which is an early event in the pathogenic cascade.[6][7] GSK-3β is a major kinase responsible for phosphorylating numerous sites on Tau, and its activity is often dysregulated in Alzheimer's disease.[5][8] The aggregation of Tau, driven by sequences like VQIINK, can in turn create a feedback loop, further activating stress-related signaling pathways and contributing to neuronal dysfunction.

Figure 1: Signaling pathways leading to Tau hyperphosphorylation and subsequent VQIINK-driven aggregation.

Experimental Protocols

Solid-Phase Peptide Synthesis of Ac-VQIINK-NH2

This protocol outlines the manual synthesis of the N-terminally acetylated and C-terminally amidated VQIINK peptide using Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ile-OH, Fmoc-Gln(Trt)-OH, Fmoc-Val-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetic anhydride (B1165640)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin alternately with DMF and DCM (3 times each) to remove excess piperidine.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin as in step 3.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Asn, Ile, Ile, Gln, Val).

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin.

-

Treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash the pellet with cold ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

References

- 1. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Tau assembly: the dominant role of PHF6 (VQIVYK) in microtubule binding region repeat R3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. Phosphorylation of Tau by Fyn: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tau phosphorylation by cdk5 and Fyn in response to amyloid peptide Abeta (25-35): involvement of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Role of Tau Fragment (592-597) in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microtubule-associated protein Tau is central to the pathology of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. Post-translational modifications, particularly proteolytic cleavage, of Tau are increasingly recognized as critical events in the initiation and propagation of neurotoxicity. This technical guide focuses on the C-terminal fragment of Tau, specifically the hexapeptide sequence 592-597 of the shortest human Tau isoform (corresponding to residues 386-391 of the longest isoform, 2N4R). While direct experimental evidence for this specific fragment is limited, its significance can be inferred from its location within a region susceptible to proteolytic cleavage and its potential role in modulating Tau aggregation and stability. This document provides a comprehensive overview of the function of C-terminal Tau fragments, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate further research and therapeutic development.

Introduction: The Significance of Tau and its C-Terminal Fragments

Tau is an intrinsically disordered protein that, in its native state, binds to and stabilizes microtubules, essential components of the neuronal cytoskeleton.[1][2] However, in tauopathies, Tau detaches from microtubules, becomes hyperphosphorylated, and aggregates into insoluble neurofibrillary tangles (NFTs), a hallmark of these diseases.[3][4][5]

Proteolytic cleavage of Tau is a key post-translational modification that generates various fragments with distinct biochemical properties and toxicities.[6][7] C-terminal fragments, in particular, have been a focus of research due to their association with neurodegenerative processes.[4][8][9] The extreme C-terminus of Tau is involved in regulating its own aggregation and stability.[8][9]

The Putative Role of Tau Fragment (592-597)

The specific Tau fragment (592-597) is commercially available as a synthetic peptide for research, indicating its relevance in the scientific community for studying Tau pathology.[10][11][12][13][14][15][16][17][18][19] While direct studies on this hexapeptide are scarce, its location within the C-terminal tail of Tau, a region known to be cleaved by caspases and other proteases, suggests its potential involvement in neurodegeneration.[8][20]

One of the most well-characterized cleavage events in the C-terminus of Tau occurs at aspartate 421 (D421) by caspases, particularly caspase-3.[8][21][22][23] This cleavage removes the C-terminal 20 amino acids of the longest Tau isoform. The resulting truncated Tau (ΔD421-tau) exhibits an increased propensity to aggregate into filaments compared to the full-length protein.[8][21][24] The fragment 592-597 of the shortest isoform resides within this region that is removed, suggesting that its cleavage could be part of a process that enhances Tau aggregation.

Conversely, some studies suggest that C-terminal fragments may inhibit Tau polymerization by interacting with the microtubule-binding repeat region.[25] This highlights the complexity of Tau fragmentation and the need for further investigation into the specific roles of small C-terminal peptides like the 592-597 fragment.

Data Presentation: Enzymatic Cleavage of C-Terminal Tau

Quantitative data on the specific binding and aggregation kinetics of the Tau (592-597) fragment are not available in the current literature. However, we can summarize the key enzymatic cleavage events at the C-terminus of Tau that are relevant to the generation of fragments in this region.

| Enzyme | Cleavage Site (in longest Tau isoform) | Resulting Fragment(s) | Functional Consequence | References |

| Caspase-3 | Asp421 (DMVD↓ S) | Tau (1-421) | Increased rate and extent of filament assembly.[8][21] Implicated in amyloid-β induced pathology.[8][21] | [8][21][22][23] |

| Caspase-6 | Asp402 | Tau (1-402) | Generated in Alzheimer's disease brain.[22] | [22] |

| Calpains | Multiple sites (e.g., K44, R230, near C-terminus) | Various N- and C-terminal fragments (e.g., 17 kDa, 24 kDa) | Can generate both toxic and potentially protective fragments.[20][26][27] Implicated in synaptic plasticity and neurodegeneration.[20] | [20][26][27][28] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of Tau fragments. Below are protocols for key experiments that can be adapted to study the specific effects of the Tau (592-597) fragment.

Synthesis and Purification of Tau Peptides

Objective: To obtain highly pure synthetic Tau fragments for in vitro and cell-based assays.

Methodology (based on solid-phase peptide synthesis): [9]

-

Synthesis: The Tau fragment (e.g., 592-597) is synthesized on a solid-phase peptide synthesizer using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Cleavage: The peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Verification: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Lyophilization: The purified peptide is lyophilized to obtain a stable, dry powder.

-

Solubilization: For experiments, the lyophilized peptide is dissolved in an appropriate solvent (e.g., sterile water or DMSO) to a stock concentration.

In Vitro Tau Aggregation Assay

Objective: To assess the ability of a Tau fragment to aggregate or to influence the aggregation of full-length Tau.

Methodology (Thioflavin T-based): [26][27]

-

Reagents:

-

Highly purified recombinant full-length Tau protein.

-

Synthetic Tau fragment (e.g., 592-597).

-

Aggregation-inducing agent (e.g., heparin or arachidonic acid).

-

Thioflavin T (ThT) solution.

-

Assay buffer (e.g., PBS or HEPES buffer).

-

-

Procedure:

-

Prepare reaction mixtures in a 96-well plate containing full-length Tau, with or without the Tau fragment at various concentrations.

-

Add the aggregation-inducing agent to initiate fibrillization.

-

Incubate the plate at 37°C with continuous shaking.

-

At specified time points, add ThT solution to each well.

-

Measure the fluorescence intensity using a plate reader (excitation ~440 nm, emission ~485 nm).

-

-

Analysis: An increase in ThT fluorescence indicates the formation of β-sheet-rich amyloid fibrils. The aggregation kinetics can be analyzed by plotting fluorescence intensity against time.

Cellular Toxicity Assay

Objective: To determine the neurotoxic potential of the Tau fragment.

Methodology (using a neuroblastoma cell line, e.g., SH-SY5Y): [3][28]

-

Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions.

-

Treatment: Treat the cells with varying concentrations of the synthetic Tau fragment (592-597) for a specified duration (e.g., 24-48 hours). A vehicle control should be included.

-

Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at ~570 nm using a plate reader.

-

-

Analysis: A decrease in absorbance in treated cells compared to the control indicates reduced cell viability and thus, cytotoxicity of the fragment.

Visualization of Pathways and Workflows

Signaling Pathway Leading to Tau Cleavage

This diagram illustrates the signaling cascade initiated by amyloid-β that leads to the activation of caspases and subsequent cleavage of Tau at its C-terminus.

Caption: Amyloid-β triggered caspase activation and subsequent C-terminal cleavage of Tau.

Experimental Workflow for Studying Tau Fragment Toxicity

This diagram outlines the general workflow for investigating the neurotoxic effects of a synthetic Tau fragment.

Caption: Workflow for assessing the aggregation and neurotoxicity of synthetic Tau fragments.

Conclusion and Future Directions

While the precise role of the Tau fragment (592-597) in neurodegeneration remains to be elucidated, its location within a proteolytically vulnerable region of the Tau C-terminus strongly suggests its potential involvement in the pathological cascade. The generation of C-terminally truncated Tau species by proteases such as caspases is a critical event that can accelerate Tau aggregation and contribute to neurotoxicity.

Future research should focus on directly investigating the effects of the synthetic Tau (592-597) peptide using the experimental approaches outlined in this guide. Key questions to address include:

-

Does the Tau (592-597) fragment self-aggregate or influence the aggregation of full-length Tau?

-

What are the specific neurotoxic effects of this fragment on neuronal cells?

-

Does this fragment interact with other proteins or cellular components involved in neurodegeneration?

-

Can the generation of this and other C-terminal fragments be targeted for therapeutic intervention?

By systematically addressing these questions, the scientific community can gain a more comprehensive understanding of the role of Tau fragmentation in neurodegenerative diseases and pave the way for the development of novel diagnostic and therapeutic strategies.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]

- 3. Tau Post-Translational Modifications in Alzheimer’s Disease | StressMarq Biosciences Inc. [stressmarq.com]

- 4. Post-Translational Modifications Control Phase Transitions of Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry for Neurobiomarker Discovery: The Relevance of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Tauopathy-Associated Tau Fragment Ending at Amino Acid 224 Is Generated by Calpain-2 Cleavage [ouci.dntb.gov.ua]

- 8. pnas.org [pnas.org]

- 9. The C-terminus of tau protein plays an important role in its stability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tau Protein Interaction Partners and Their Roles in Alzheimer’s Disease and Other Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bluetigerscientific.com [bluetigerscientific.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Post-Translational Modifications in Tau and Their Roles in Alzheimer's Pathology - Kalyaanamoorthy - Current Alzheimer Research [rjdentistry.com]

- 14. Tau protein (592-597), human (TFA) - MedChem Express [bioscience.co.uk]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Novel tau fragments in cerebrospinal fluid: relation to tangle pathology and cognitive decline in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. genecards.org [genecards.org]

- 18. Tau protein (592-597), Human TFA | TargetMol [targetmol.com]

- 19. 人Tau蛋白592-597/2703746-44-3/Tau protein (592-597), Human 品牌:上海鸿肽生物 上海 - ChemicalBook [m.chemicalbook.com]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. Exploring the significance of caspase-cleaved tau in tauopathies and as a complementary pathology to phospho-tau in Alzheimer’s disease: implications for biomarker development and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Accumulation of C-terminal cleaved tau is distinctly associated with cognitive deficits, synaptic plasticity impairment, and neurodegeneration in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of tau polymerization by its carboxy-terminal caspase cleavage fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Dual vulnerability of tau to calpains and caspase-3 proteolysis under neurotoxic and neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Tauopathy-Associated Tau Fragment Ending at Amino Acid 224 Is Generated by Calpain-2 Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

Aggregation Properties of the Tau C-Terminal Fragment (592-597): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of the microtubule-associated protein Tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The intricate process of Tau fibrillization is a subject of intense research, with a focus on identifying specific regions of the protein that either promote or inhibit aggregation. While much attention has been given to the microtubule-binding repeats (MTBR) as the core of Tau filaments, the roles of the N- and C-terminal domains are also of significant interest. This technical guide focuses on the C-terminal fragment of Tau, specifically the amino acid sequence 592-597, and its potential role in the broader context of Tau aggregation.

While the Tau (592-597) peptide is commercially available and implicated in neurodegeneration and dementia, specific quantitative data on its independent aggregation properties are not extensively available in the current scientific literature. Therefore, this guide will synthesize the known principles of Tau aggregation, the established role of the C-terminal domain in this process, and provide generalized experimental protocols that can be adapted to study the specific aggregation characteristics of the Tau (592-597) fragment.

The Role of the C-Terminal Domain in Tau Aggregation

The C-terminal region of the Tau protein is generally considered to be inhibitory to the aggregation process. Studies have demonstrated that full-length Tau is less prone to aggregation than truncated forms that lack portions of the C-terminus. The prevailing hypothesis is that the C-terminal domain can fold back and "cap" the aggregation-prone MTBR, thereby preventing the initiation of fibrillization.

Key characteristics of the C-terminal domain's role in aggregation:

-

Inhibitory Nature: The presence of the C-terminal domain slows down the kinetics of Tau fibril formation.

-

Truncation Effects: Pathological conditions often involve the truncation of Tau by various proteases. Cleavage of the C-terminal domain has been shown to enhance the rate and extent of Tau polymerization in vitro. This suggests that the removal of this inhibitory domain is a critical step in the pathological aggregation cascade.

-

Regulatory Function: The inhibitory effect of the C-terminus may be regulated by post-translational modifications, such as phosphorylation, which can alter the conformation of the Tau protein and modulate its aggregation propensity.

Given this context, the Tau (592-597) fragment, located within this inhibitory C-terminal region, is not expected to be a primary driver of aggregation itself. Instead, its significance may lie in its contribution to the overall conformation of the C-terminus and its potential interactions with other domains of the Tau protein or with other cellular factors that regulate Tau aggregation.

Quantitative Data on Tau Aggregation

| Parameter | Full-Length Tau (2N4R) | Tau Fragment (K18 - MTBR) | Tau (592-597) Fragment |

| Lag Phase (hours) | Highly variable, can be >24 hours without inducers | Shorter, typically 1-10 hours with inducers | Data not available |

| Elongation Rate (RFU/hour) | Slower, dependent on concentration and cofactors | Faster, exhibits rapid sigmoidal growth | Data not available |

| Plateau Fluorescence (RFU) | Lower, indicates less extensive fibrillization | Higher, indicates more extensive fibrillization | Data not available |

| Critical Concentration (µM) | Higher, less prone to spontaneous aggregation | Lower, more prone to spontaneous aggregation | Data not available |

Note: RFU = Relative Fluorescence Units. These are representative values and will vary significantly based on protein concentration, purity, buffer conditions, temperature, agitation, and the presence of aggregation inducers like heparin.

Experimental Protocols for Studying Tau Aggregation

The following are detailed methodologies for key experiments that can be adapted to investigate the aggregation properties of the Tau (592-597) fragment.

Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This is the most common method for monitoring the formation of amyloid-like fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

-

Synthetic Tau (592-597) peptide (lyophilized)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

-

Aggregation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Aggregation inducer (e.g., Heparin sodium salt stock solution, 1 mg/mL in water)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Protocol:

-

Peptide Preparation: Dissolve the lyophilized Tau (592-597) peptide in an appropriate solvent (e.g., sterile water or a mild buffer) to create a stock solution. Determine the concentration using a suitable method (e.g., UV-Vis spectroscopy or a peptide quantification assay).

-

Reaction Setup: In each well of the 96-well plate, prepare the reaction mixture. A typical reaction might include:

-

Tau (592-597) peptide (final concentration to be optimized, e.g., 10-100 µM)

-

Thioflavin T (final concentration e.g., 10-25 µM)

-

Aggregation buffer to the final volume.

-

For induced aggregation, add heparin (final concentration e.g., 1-10 µM).

-

Include control wells: buffer only, ThT only, peptide only, and heparin only.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a plate reader at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for an extended period (e.g., 24-72 hours).

-

-

Data Analysis: Plot the fluorescence intensity against time. The resulting curve will typically show a lag phase, an exponential growth phase, and a plateau, characteristic of nucleation-dependent polymerization.

Transmission Electron Microscopy (TEM) for Fibril Morphology

TEM is used to visualize the morphology of the aggregates formed at the end of the aggregation assay.

Materials:

-

Aggregated Tau (592-597) sample from the ThT assay

-

Copper grids coated with a support film (e.g., formvar/carbon)

-

Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water)

-

Filter paper

Protocol:

-

Grid Preparation: Place a 5-10 µL drop of the aggregated peptide solution onto the coated side of a TEM grid.

-

Adsorption: Allow the sample to adsorb for 1-5 minutes.

-

Washing: Wick away the excess sample with the edge of a piece of filter paper. Wash the grid by briefly floating it on drops of deionized water.

-

Staining: Place the grid on a drop of the negative stain solution for 30-60 seconds.

-

Drying: Wick away the excess stain and allow the grid to air dry completely.

-

Imaging: Image the grid using a transmission electron microscope to observe the morphology of any formed aggregates.

Mass Spectrometry for Oligomer Analysis

Mass spectrometry can be used to identify the presence and distribution of oligomeric species during the early stages of aggregation.

Materials:

-

Tau (592-597) peptide at various time points of aggregation

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

-

Appropriate matrix for MALDI (e.g., sinapinic acid) or solvent for ESI

Protocol:

-

Sample Preparation: At different time points during the aggregation reaction, take aliquots of the sample.

-

MALDI-TOF Analysis:

-

Mix a small volume of the sample with the matrix solution.

-

Spot the mixture onto a MALDI plate and allow it to dry.

-

Analyze the sample in the mass spectrometer to detect monomeric and oligomeric species.

-

-

ESI-MS Analysis:

-

Dilute the sample in a solvent compatible with electrospray ionization.

-

Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography.

-

Analyze the resulting mass spectrum for the presence of different oligomeric states.

-

Signaling Pathways and Logical Relationships

As there is no direct evidence of specific signaling pathways being triggered by the Tau (592-597) fragment, the following diagrams illustrate the general workflow for studying its aggregation properties and the logical relationship of the C-terminus in the context of full-length Tau aggregation.

Conclusion

The Tau (592-597) fragment resides in a region of the Tau protein that is known to play an inhibitory role in the aggregation process of the full-length protein. While direct experimental data on the aggregation propensity of this specific peptide is currently lacking in the scientific literature, the established methodologies for studying Tau aggregation can be readily applied to characterize its biophysical properties. Such studies would be valuable in determining whether this small fragment, in isolation, possesses any intrinsic aggregation potential or if its primary role is indeed contextual within the larger C-terminal domain. Future research focusing on the systematic mapping of the aggregation propensity of overlapping C-terminal Tau fragments will be crucial to fully elucidate the contribution of sequences like Tau (592-597) to the complex process of Tau pathology.

Synthesis and Purification of Tau Protein Fragment (592-597): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Tau protein fragment spanning amino acids 592-597, with the sequence Val-Gln-Ile-Val-Tyr-Lys (VQIVYK), plays a critical role in the pathology of tauopathies, including Alzheimer's disease. This hexapeptide, located in the third microtubule-binding repeat of the Tau protein, is a key nucleation site for the aggregation of Tau into paired helical filaments (PHFs), a hallmark of these neurodegenerative conditions.[1][2][3] Understanding the biophysical and biochemical properties of this fragment is paramount for developing therapeutics that can inhibit Tau aggregation. This technical guide provides a comprehensive overview of the chemical synthesis and purification of the Tau (592-597) peptide.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing the Tau (592-597) peptide.[4][5] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| Resin | Rink Amide MBHA resin | To provide a solid support for peptide synthesis and yield a C-terminally amidated peptide. |

| Amino Acids | Fmoc-L-Val-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Ile-OH, Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Lys(Boc)-OH | Building blocks of the peptide with protecting groups to prevent side reactions. |

| Coupling Reagent | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) | To activate the carboxylic acid group of the incoming amino acid for amide bond formation. |

| Base | DIPEA (N,N-Diisopropylethylamine) | To activate the coupling reagent and neutralize the protonated amino group of the resin-bound peptide. |

| Deprotection Reagent | 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide) | To remove the Fmoc protecting group from the N-terminus of the growing peptide chain. |

| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane) | To swell the resin and wash away excess reagents and byproducts. |

| Cleavage Cocktail | 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water | To cleave the synthesized peptide from the resin and remove side-chain protecting groups. |

| Precipitation Solvent | Cold diethyl ether | To precipitate the cleaved peptide from the cleavage cocktail. |

Experimental Protocol: Fmoc-SPPS of Tau (592-597)

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Lysine):

-

Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vial, activate Fmoc-L-Lys(Boc)-OH by dissolving it with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin to remove unreacted reagents.

-

-

Chain Elongation (Tyrosine, Valine, Isoleucine, Glutamine, Valine):

-

Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Val-OH, Fmoc-L-Ile-OH, Fmoc-L-Gln(Trt)-OH, and Fmoc-L-Val-OH).

-

-

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide pellet under vacuum.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude Tau (592-597) peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7][8] This technique separates the target peptide from impurities based on differences in hydrophobicity.

Materials and Equipment

| Equipment/Material | Specification | Purpose |

| HPLC System | Preparative HPLC system with a UV detector | To perform the chromatographic separation and detect the peptide. |

| Column | C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size) | The stationary phase for separating the peptide based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in water | The aqueous mobile phase. |

| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) (ACN) | The organic mobile phase used to elute the peptide. |

| Lyophilizer | Freeze-dryer | To remove the solvent from the purified peptide fractions. |

Experimental Protocol: RP-HPLC Purification

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Injection and Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes).

-

Fraction Collection: Monitor the column effluent at 220 nm and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and freeze-dry them to obtain the purified Tau (592-597) peptide as a white powder.

References

- 1. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Hexameric Aggregation Nucleation Core Sequences and Diversity of Pathogenic Tau Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]

Ac-VQIINK-NH2 Peptide: A Technical Guide to its Role in Tau Aggregation and Therapeutic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ac-VQIINK-NH2 peptide, a synthetic analogue of the 275VQIINK280 sequence in the R2 repeat of the tau protein, is a critical tool in the study of Alzheimer's disease and other tauopathies. This hexapeptide is a potent driver of tau amyloid aggregation, making it an essential model for understanding the molecular mechanisms of neurofibrillary tangle formation and for the development of therapeutic inhibitors.[1][2] This technical guide provides an in-depth overview of the biological activity of Ac-VQIINK-NH2, detailed experimental protocols for its study, and quantitative data on inhibitors designed to target its aggregation.

Biological Activity and Significance

The VQIINK sequence is one of two key hexapeptide motifs within the microtubule-binding region of the tau protein that are essential for its aggregation into paired helical filaments (PHFs), the primary component of neurofibrillary tangles.[2] Structural and biochemical studies have revealed that the VQIINK segment is a more powerful driver of tau aggregation than the other well-known motif, 306VQIVYK311.[1][3] The Ac-VQIINK-NH2 peptide, with its N-terminal acetylation and C-terminal amidation, mimics the post-translationally modified state of the native sequence and readily self-assembles into amyloid fibrils in vitro. This makes it an invaluable model for high-throughput screening of potential aggregation inhibitors.

The aggregation of Ac-VQIINK-NH2 is thought to proceed via a nucleated-growth mechanism, where monomeric peptides misfold and form oligomeric seeds. These seeds then act as templates for the rapid recruitment of further monomers, leading to the formation of insoluble fibrils. This process can be monitored in real-time using biophysical techniques such as the Thioflavin T (ThT) fluorescence assay.

Quantitative Data: Inhibition of VQIINK-Mediated Aggregation

Several peptide-based inhibitors have been designed based on the structure of the VQIINK segment to block tau aggregation. These inhibitors typically work by "capping" the ends of growing fibrils, thereby preventing further monomer addition.[1] Below is a summary of the inhibitory potency (IC50) of key VQIINK-targeted inhibitors from the literature.

| Inhibitor | Sequence | Assay Type | Target | IC50 (µM) | Reference |

| MINK | Not specified in snippets | HEK293 Biosensor Seeding Assay | Tau40 Fibril Seeding | 22.6 | [1] |

| WINK | Not specified in snippets | HEK293 Biosensor Seeding Assay | Tau40 Fibril Seeding | 28.9 | [1] |

| M4W39 | Not specified in snippets | HEK293 Biosensor Seeding Assay | Tau40 Fibril Seeding | 2.9 | [1] |

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.

Materials:

-

Ac-VQIINK-NH2 peptide

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Aggregation buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

Procedure:

-

Prepare a working solution of Ac-VQIINK-NH2 in the aggregation buffer at the desired concentration (e.g., 25-100 µM).

-

Prepare a ThT working solution by diluting the stock solution into the aggregation buffer to a final concentration of 10-25 µM.

-

In a 96-well plate, mix the Ac-VQIINK-NH2 solution with the ThT working solution. If testing inhibitors, add them to the wells at the desired concentrations before adding the peptide.

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a plate reader at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-72 hours).

-

Plot the fluorescence intensity versus time to generate aggregation curves. The lag time, elongation rate, and final plateau of fluorescence are key parameters for analyzing the aggregation kinetics and the effect of inhibitors.

HEK293 Biosensor Cell Seeding Assay

This cell-based assay is used to assess the ability of pre-formed tau aggregates (seeds) to induce the aggregation of intracellular tau.

Materials:

-

HEK293 cells stably expressing a fluorescently-tagged, aggregation-prone form of tau (e.g., Tau-RD-YFP).

-

Pre-formed Ac-VQIINK-NH2 fibrils (or other tau aggregates) to be used as seeds.

-

Cell culture medium and supplements.

-

Transfection reagent (e.g., Lipofectamine).

-

Fluorescence microscope or high-content imaging system.

Procedure:

-

Cell Plating: Seed the HEK293 biosensor cells in a multi-well plate at a density that will result in approximately 50-70% confluency at the time of seeding.

-

Seed Preparation: Prepare the Ac-VQIINK-NH2 fibril seeds by sonicating them to create smaller, more readily internalized fragments.

-

Seeding: On the day of the experiment, dilute the seeds in cell culture medium and add them to the cells. For enhanced uptake, the seeds can be complexed with a transfection reagent according to the manufacturer's protocol. If testing inhibitors, they can be added to the cells either before, during, or after the addition of the seeds.

-

Incubation: Incubate the cells for 24-72 hours to allow for the uptake of seeds and the induction of intracellular tau aggregation.

-

Imaging and Analysis: Visualize the formation of intracellular tau aggregates using a fluorescence microscope. The percentage of cells with aggregates and the intensity of the aggregates can be quantified using image analysis software.

Visualizations

Signaling Pathway of Tau Aggregation

References

An In-depth Technical Guide on the Tau Protein Fragment 306VQIVYK311 (PHF6) in Alzheimer's Disease Models

An In-depth Technical Guide on the Core of Tau Protein Aggregation in Alzheimer's Disease Models

A Note on the Tau Protein Fragment (592-597)

Initial searches for the specific Tau protein fragment encompassing amino acids 592-597 did not yield sufficient scientific literature to create an in-depth technical guide as requested. This particular fragment is commercially available as a synthetic peptide for research purposes[1][2][3][4][5][6]. However, there is a notable absence of published studies detailing its specific role in Alzheimer's disease models, including its aggregation kinetics, neurotoxicity, and impact on cellular signaling pathways. Broader investigations into C-terminal fragments of the Tau protein have identified various cleavage sites and characterized the neurotoxic effects of several fragments, but have not specifically elucidated the function of the 592-597 region[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21].

Given the scarcity of data on Tau (592-597), this guide will instead focus on a well-characterized and critical region for Tau aggregation in Alzheimer's disease: the hexapeptide 306VQIVYK311 , also known as PHF6 . This fragment is part of the microtubule-binding repeat region and is considered a core motif for the pathological aggregation of Tau into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs). Extensive research on this peptide provides the necessary quantitative data and detailed experimental protocols to fulfill the requirements of this technical guide.

This guide provides a comprehensive overview of the Tau protein fragment 306VQIVYK311 (PHF6), a key player in the pathogenesis of Alzheimer's disease. It is intended for researchers, scientists, and drug development professionals working on neurodegenerative diseases.

Introduction to the PHF6 Fragment

The Tau protein, in its physiological state, is an intrinsically disordered protein that binds to and stabilizes microtubules in neurons[22][23][24]. In Alzheimer's disease and other tauopathies, Tau detaches from microtubules and aggregates into insoluble fibrils, forming the characteristic NFTs[22][25]. The microtubule-binding region (MTBR) of Tau, particularly the hexapeptide motifs, is crucial for this aggregation process. The 306VQIVYK311 (PHF6) sequence, located in the third microtubule-binding repeat (R3), is one of two such hexapeptide motifs that are essential for the formation of the β-sheet structure that drives Tau fibrillization[16]. Due to its central role in initiating and propagating Tau aggregation, the PHF6 fragment is a key target for research into disease mechanisms and the development of therapeutic inhibitors[24].

Quantitative Data on PHF6-Mediated Tau Aggregation

The aggregation of Tau protein and its fragments can be quantified using various biophysical techniques. The most common method is the Thioflavin T (ThT) or Thioflavin S (ThS) fluorescence assay, which measures the formation of β-sheet-rich amyloid fibrils. Below is a summary of typical quantitative data obtained from in vitro aggregation assays involving Tau fragments.

| Assay Parameter | Full-Length Tau (e.g., htau40) | Tau Fragment (e.g., K18 - repeats R1-R4) | PHF6 Peptide (VQIVYK) | Notes |

| Concentration for Aggregation | 10-50 µM[7] | 10-50 µM | 10-100 µM | Higher concentrations generally lead to faster aggregation. |

| Inducer | Heparin (2.5-30 µM)[7], Arachidonic Acid | Heparin, Arachidonic Acid | Self-aggregates, can be seeded | Polyanionic inducers are often required for full-length Tau. |

| Lag Phase (tlag) | Hours to days | Shorter than full-length Tau | Minutes to hours | The lag phase represents the time for nucleation. |

| Elongation Rate (kapp) | Varies depending on conditions | Generally faster than full-length Tau | Rapid elongation | Reflects the rate of fibril growth. |

| Maximum Fluorescence Intensity | High | High | Moderate to High | Indicates the total amount of fibril formation. |

This table represents typical data ranges and can vary based on specific experimental conditions such as buffer composition, pH, temperature, and agitation.

Experimental Protocols

Preparation of Tau Peptides for Aggregation Assays

Reliable and reproducible aggregation assays begin with the proper preparation of the Tau peptide to ensure it is in a monomeric, non-aggregated state.

-

Peptide Dissolution: Dissolve the lyophilized PHF6 peptide (or other Tau fragments) in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL. HFIP helps to break down any pre-existing aggregates.

-

Aliquoting and Evaporation: Aliquot the peptide solution into microcentrifuge tubes. Allow the HFIP to evaporate completely in a fume hood overnight.

-

Storage: Store the dried, monomerized peptide aliquots at -80°C until use.

-

Resuspension: Immediately before the experiment, dissolve a dried peptide aliquot in the desired assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl) to the final working concentration.

In Vitro Tau Aggregation Assay using Thioflavin T (ThT)

This protocol describes a typical heparin-induced aggregation assay for a Tau fragment monitored by ThT fluorescence in a 96-well plate format.

Materials:

-

Monomerized Tau fragment (e.g., K18) or full-length Tau

-

Heparin sodium salt stock solution (e.g., 1 mM in assay buffer)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in assay buffer)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM DTT)[7]

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-510 nm)

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the Tau fragment at the desired concentration (e.g., 10 µM), ThT (e.g., 20 µM), and heparin (e.g., 10 µM) in the assay buffer. Prepare a sufficient volume for triplicate wells. Include control reactions (e.g., Tau alone, heparin alone, buffer with ThT).

-

Plate Loading: Pipette the reaction mixtures into the wells of the 96-well plate (e.g., 100 µL per well).

-

Incubation and Measurement: Place the plate in a plate reader set to 37°C. Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., 24-48 hours). It is recommended to include a brief shaking step before each reading to ensure a homogenous solution.

-

Data Analysis: Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time (tlag) and the apparent rate constant of elongation (kapp).

Cell-Based Tau Toxicity Assay

This protocol outlines a method to assess the neurotoxicity of pre-aggregated Tau fragments on a neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) using the MTT assay for cell viability.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

-

Pre-aggregated Tau fragments (prepared by incubating the peptide under aggregating conditions and confirmed by ThT assay or electron microscopy)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Plate reader for absorbance measurement (570 nm)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density that will result in approximately 80% confluency at the time of treatment (e.g., 1 x 104 cells/well). Allow cells to adhere and grow for 24 hours.

-

Treatment: Treat the cells with various concentrations of the pre-aggregated Tau fragments (e.g., 0.1, 1, 10 µM). Include a vehicle control (the buffer in which the aggregates are suspended) and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

MTT Assay:

-

Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Stereotaxic Injection of Tau Fragments

This protocol provides a general workflow for the stereotaxic injection of Tau fragments into the hippocampus of a mouse model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Anesthetized mouse

-

Stereotaxic frame

-

Hamilton syringe with a fine needle

-

Microinjection pump

-

Surgical tools (scalpel, forceps, etc.)

-

Pre-aggregated Tau fragment solution

-

Saline for control injections

Procedure:

-

Anesthesia and Mounting: Anesthetize the mouse according to the approved protocol and securely mount its head in the stereotaxic frame[8].

-

Surgical Preparation: Shave the scalp, sterilize the area with iodine and ethanol, and make a midline incision to expose the skull.

-

Coordinate Determination: Using a mouse brain atlas, determine the stereotaxic coordinates for the target brain region (e.g., hippocampus).

-

Craniotomy: Carefully drill a small burr hole through the skull at the determined coordinates, taking care not to damage the underlying dura mater.

-

Injection:

-

Lower the Hamilton syringe needle to the target depth.

-

Infuse the Tau fragment solution (e.g., 1-2 µL) at a slow, controlled rate (e.g., 0.2 µL/min) using the microinjection pump.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.

-

Slowly withdraw the needle.

-

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care as per the approved protocol.

-

Analysis: At a predetermined time point post-injection (e.g., weeks to months), the animals can be sacrificed, and brain tissue can be analyzed for Tau pathology (e.g., by immunohistochemistry for phosphorylated Tau), neurodegeneration, and behavioral deficits.

Signaling Pathways and Experimental Workflows

The aggregation of Tau, initiated by fragments like PHF6, can trigger a cascade of cellular events leading to neurotoxicity. While the specific signaling pathways directly activated by the extracellular or intracellular presence of the PHF6 fragment alone are not fully elucidated, the broader consequences of Tau aggregation are known to involve several key pathways.

Proposed Signaling Cascade of Tau-Mediated Neurotoxicity

The following diagram illustrates a simplified, hypothetical signaling pathway initiated by the intracellular aggregation of Tau.

Experimental Workflow for In Vitro and In Vivo Analysis of Tau Fragments

This diagram outlines a typical research workflow for characterizing the pathological effects of a Tau fragment like PHF6.

Conclusion

The 306VQIVYK311 (PHF6) fragment of the Tau protein is a critical element in the initiation and propagation of Tau pathology in Alzheimer's disease. Understanding its aggregation kinetics, neurotoxic effects, and the cellular pathways it perturbs is essential for the development of targeted therapeutics. The experimental protocols and workflows described in this guide provide a foundation for researchers to investigate the role of this and other key Tau fragments in the pathogenesis of neurodegenerative diseases. Further research into the specific signaling events triggered by defined Tau oligomers and fibrils will be crucial for identifying novel drug targets to combat Alzheimer's disease and other tauopathies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Tau protein (592-597), Human TFA | TargetMol [targetmol.com]

- 4. bluetigerscientific.com [bluetigerscientific.com]

- 5. Tau protein (592-597), human (TFA) - MedChem Express [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Presynaptic C-terminal truncated tau is released from cortical synapses in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. jneurosci.org [jneurosci.org]

- 12. Accumulation of C-terminal cleaved tau is distinctly associated with cognitive deficits, synaptic plasticity impairment, and neurodegeneration in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Tau Proteolysis in the Pathogenesis of Tauopathies: Neurotoxic Fragments and Novel Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Human Tau Isoforms and Proteolysis for Production of Toxic Tau Fragments in Neurodegeneration [frontiersin.org]

- 19. Functional domains on chemically modified tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.biologists.com [journals.biologists.com]

- 21. C-terminal inhibition of tau assembly in vitro and in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]

- 23. Microtubule-binding core of the tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 24. JCI - Tau pathology in neurodegenerative disease: disease mechanisms and therapeutic avenues [jci.org]

- 25. m.youtube.com [m.youtube.com]

Unraveling the Core of Tau Pathology: A Technical Guide to the Discovery and Significance of C-Terminal Tau Fragments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is central to the pathology of Alzheimer's disease and other neurodegenerative disorders, collectively known as tauopathies. In these conditions, Tau detaches from microtubules and aggregates into insoluble neurofibrillary tangles (NFTs) within neurons, a process closely linked to cognitive decline. A critical, yet often overlooked, aspect of Tau pathology is its proteolytic cleavage, which generates various fragments that can seed and accelerate aggregation. This technical guide provides an in-depth exploration of the discovery and significance of C-terminal fragments of Tau, with a particular focus on the well-characterized and pathologically relevant cleavage at aspartic acid residue 421 (D421), resulting in a fragment often referred to as Tau-C3 or ΔTau421.

A Note on Tau Protein Numbering: Standard nomenclature for the longest human Tau isoform in the central nervous system encompasses 441 amino acids. The initially requested fragment "592-597" does not correspond to this canonical sequence and is likely a misinterpretation. This guide will therefore focus on scientifically validated and extensively researched C-terminal Tau fragments.

The Discovery of C-Terminal Tau Truncation

The journey to understanding the importance of C-terminal Tau fragments began with the biochemical analysis of NFTs from the brains of Alzheimer's disease patients. Early studies in the late 1980s and early 1990s revealed that while full-length Tau was present, the core of the paired helical filaments (PHFs) that constitute NFTs was composed of a smaller, more resistant portion of the protein. This suggested that proteolytic processing was a key event in the formation of these pathological aggregates.

Subsequent research employing immunohistochemistry with antibodies targeting different Tau epitopes, alongside mass spectrometry analysis of post-mortem brain tissue, pinpointed specific cleavage events. A significant breakthrough was the identification of Tau truncated at aspartic acid 421 (D421). This cleavage was found to be an early event in the progression of neurofibrillary pathology and is now considered a critical step in the pathogenic cascade.

Key C-Terminal Tau Fragments and Their Pathological Significance

While several C-terminal cleavage sites have been identified, truncation at D421 by caspases, particularly caspase-3, is one of the most studied and pathologically significant events.[1][2] This cleavage removes the last 20 amino acids from the C-terminus of the full-length Tau protein.

Table 1: Quantitative Data on the Pathological Effects of Tau Truncation at D421

| Parameter | Observation | Significance | References |

| Aggregation Rate | In vitro, Tau truncated at D421 assembles into filaments more rapidly than wild-type Tau.[1] | Enhanced aggregation propensity suggests a role as a potent seed for NFT formation. | [1] |

| Neurotoxicity | Expression of Tau truncated at D421 in neuronal cell cultures induces mitochondrial dysfunction, neurite loss, and apoptosis.[1] | Demonstrates a direct cytotoxic gain-of-function for this fragment, independent of full-length Tau. | [1] |

| Correlation with Cognitive Decline | The density of NFTs containing D421-cleaved Tau correlates with the severity of cognitive impairment in Alzheimer's disease.[1][3] | Establishes a strong link between this specific cleavage event and clinical symptoms. | [1][3] |

| In Vivo Pathology | In transgenic mouse models, the expression of human Tau truncated at D421 promotes the formation of neurofibrillary tangles and is associated with cognitive deficits.[1][4] | Provides in vivo evidence for the pathological role of this fragment in driving tauopathy. | [1][4] |

Signaling Pathways and Molecular Mechanisms

The generation of C-terminal Tau fragments is intricately linked to apoptotic signaling pathways. The activation of caspases, key executioners of apoptosis, is a central mechanism.

Experimental Protocols

Recombinant Expression and Purification of Tau Protein

A foundational step for in vitro studies is the production of pure, recombinant Tau protein.

Methodology:

-

Transformation and Expression: Transform a suitable E. coli strain (e.g., BL21(DE3)) with a plasmid encoding the desired human Tau isoform. Culture the bacteria and induce protein expression with IPTG.[5][6][7]

-

Lysis and Clarification: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells by sonication and clarify the lysate by centrifugation.[7]

-

Heat Treatment: Exploit the heat stability of Tau by boiling the supernatant to precipitate most other bacterial proteins. Centrifuge to remove the precipitated proteins.

-

Chromatography: Purify the Tau protein from the supernatant using a combination of cation exchange and size exclusion chromatography.[5][7]

-

Quality Control: Assess the purity of the final protein preparation by SDS-PAGE and determine the concentration using a BCA assay.[8]

In Vitro Tau Aggregation Assay using Thioflavin T

This assay is widely used to monitor the kinetics of Tau fibril formation in vitro.

Methodology:

-

Reaction Setup: In a 96-well plate, combine purified Tau protein (or a specific fragment like ΔD421) with an aggregation inducer such as heparin. Add Thioflavin T (ThT), a fluorescent dye that binds to β-sheet structures characteristic of amyloid fibrils.[9][10][11][12]

-

Incubation and Monitoring: Incubate the plate at 37°C with continuous shaking in a fluorescence plate reader. Measure the ThT fluorescence at regular intervals (e.g., every 15 minutes) at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.[9][11]

-

Data Analysis: Plot the fluorescence intensity against time to generate a sigmoidal curve representing the lag phase, elongation phase, and plateau phase of fibril formation. This allows for the quantification of aggregation kinetics.

Mass Spectrometry-Based Identification of Tau Fragments in Cerebrospinal Fluid (CSF)

Mass spectrometry is a powerful tool for identifying and quantifying specific Tau fragments in biological samples.

Methodology:

-

Immunoprecipitation: Enrich Tau proteins and their fragments from CSF using Tau-specific antibodies conjugated to magnetic beads.[13][14]

-

Enzymatic Digestion: Elute the captured proteins and digest them into smaller peptides using a protease like trypsin.[15][16]

-

LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).[13][15][17]

-

Data Analysis: Identify the Tau fragments present in the sample by matching the acquired mass spectra to a database of known Tau protein sequences. This can also be used for relative or absolute quantification of specific fragments.

Conclusion

The discovery and characterization of C-terminal Tau fragments, particularly the product of cleavage at D421, have significantly advanced our understanding of the molecular mechanisms underlying tauopathies. These fragments are not merely byproducts of neurodegeneration but are active participants in the disease process, promoting Tau aggregation and exhibiting direct neurotoxicity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the role of these and other Tau fragments, paving the way for the development of novel diagnostic biomarkers and therapeutic strategies that target the core of Tau pathology.

References

- 1. Exploring the significance of caspase-cleaved tau in tauopathies and as a complementary pathology to phospho-tau in Alzheimer’s disease: implications for biomarker development and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of caspase cleavage of tau in Alzheimer disease neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accumulation of aspartic acid421- and glutamic acid391-cleaved tau in neurofibrillary tangles correlates with progression in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accumulation of C-terminal cleaved tau is distinctly associated with cognitive deficits, synaptic plasticity impairment, and neurodegeneration in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tau expression and purification [bio-protocol.org]

- 6. Recombinant production and purification of the human protein Tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 11. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 13. Characterization of tau in cerebrospinal fluid using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mass Spectrometry-Based Quantification of Tau in Human Cerebrospinal Fluid Using a Complementary Tryptic Peptide Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A mass spectrometry-based method to quantify in parallel Tau and amyloid β 1–42 in CSF for the diagnostic of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive Quantitative Profiling of Tau and Phosphorylated Tau Peptides in Cerebrospinal Fluid by Mass Spectrometry Provides New Biomarker Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of the Tau C-Terminal Region with Microtubules

A-108, 1st Floor, New Delhi, 110001, India

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The information presented in this technical guide is intended for research and informational purposes only. The experimental protocols described herein are generalized representations and may require optimization for specific laboratory conditions and reagents. All procedures should be performed by trained personnel in accordance with established laboratory safety practices.

Executive Summary

The microtubule-associated protein Tau is a critical regulator of microtubule stability and dynamics, primarily through its C-terminal region. This region, encompassing the microtubule-binding repeats (MTBRs) and the C-terminal tail, engages in a complex and dynamic interaction with the microtubule lattice. This guide provides a comprehensive overview of this interaction, focusing on the available quantitative data, detailed experimental methodologies for its study, and the key signaling pathways that modulate this process. Understanding the intricacies of the Tau C-terminus-microtubule interaction is paramount for developing therapeutic strategies for neurodegenerative disorders, collectively known as tauopathies, where this interaction is disrupted.

Important Note on Tau Residue Numbering: The longest isoform of human Tau protein consists of 441 amino acids. The user's initial request for information on Tau residues 592-597 falls outside this known range. This document will therefore focus on the C-terminal region of Tau (approximately residues 243-441), which is the most relevant domain for microtubule interaction and the likely region of interest.

Quantitative Analysis of Tau C-Terminal Interaction with Microtubules

The interaction between the Tau protein and microtubules is a dynamic process characterized by multiple weak binding sites distributed across the microtubule-binding repeats. The affinity of this interaction can be quantified by the dissociation constant (Kd), with lower values indicating a stronger binding affinity. The C-terminal region, which includes the repeat domains, is the primary site of interaction.

| Tau Construct | Method | Dissociation Constant (Kd) | Stoichiometry (Tau:Tubulin Dimer) | Reference |

| Full-length human Tau (441 amino acids) | Fluorescence Resonance Energy Transfer (FRET) | 1.0 ± 0.5 µM | Not Specified | [1][2] |

| Full-length human Tau (4R-tau) | Co-sedimentation Assay | ~280 ± 52 nM | Not Specified | [1] |

| Tau fragment (residues 208–324) | Nuclear Magnetic Resonance (NMR) | Sub-micromolar | 1:2 | [3] |

| Tau protein fragments (general) | Not Specified | Affinity is reduced for shorter fragments | Up to 1:2 | [3] |

| Full-length Tau | Not Specified | ~10⁻⁷ M (~100 nM) | Not Specified | [4] |

Experimental Protocols

The study of the Tau-microtubule interaction relies on a variety of in vitro biochemical assays. The following sections provide detailed methodologies for two of the most common techniques.

Microtubule Co-sedimentation Assay

This assay is a robust method to determine the binding affinity of a protein to microtubules. It relies on the principle that microtubules, being large polymers, can be pelleted by ultracentrifugation, carrying any bound proteins with them.

Objective: To quantify the amount of Tau protein that binds to pre-formed microtubules.

Materials:

-

Purified recombinant Tau protein

-

Lyophilized tubulin (porcine brain)

-

BRB80 buffer (80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

GTP (100 mM stock)

-

Taxol (10 mM stock in DMSO)

-

Glycerol (B35011) cushion (40% glycerol in BRB80 buffer)

-

SDS-PAGE reagents and equipment

-

Densitometry software for analysis

Protocol:

-

Microtubule Polymerization:

-

On ice, dilute tubulin to 2 mg/mL in BRB80 buffer supplemented with 1 mM DTT and 1 mM GTP.

-

Incubate on ice for 5 minutes.

-

Clarify the tubulin mix by ultracentrifugation at 90,000 rpm for 5 minutes at 2°C.

-

Transfer the supernatant to a new pre-warmed tube and incubate at 37°C for 1-2 minutes to initiate polymerization.

-

Add Taxol in a stepwise manner to a final concentration of 20 µM to stabilize the microtubules. Incubate at 37°C for 10-15 minutes between additions.

-

-

Binding Reaction:

-

In separate microcentrifuge tubes, mix a constant concentration of polymerized microtubules (e.g., 1 µM) with varying concentrations of the Tau protein (e.g., 0.1 to 10 µM).

-

Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.

-

-

Co-sedimentation:

-

Carefully layer each binding reaction onto a 100 µL 40% glycerol cushion in an ultracentrifuge tube.

-

Centrifuge at 100,000 x g for 30 minutes at 23°C.

-

-

Analysis:

-

Carefully collect the supernatant from the top of the cushion.

-

Wash the pellet with BRB80 buffer to remove any remaining supernatant.

-

Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue or use immunoblotting with anti-Tau antibodies.

-

Quantify the band intensities using densitometry to determine the fraction of bound and free Tau at each concentration.

-

The dissociation constant (Kd) can then be calculated by fitting the data to a binding curve.

-

References

- 1. Tau co-organizes dynamic microtubule and actin networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Phosphorylation of Tau by Cyclin-dependent Kinase 5 and Glycogen Synthase Kinase-3 at Substrate Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tau stabilizes microtubules by binding at the interface between tubulin heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tau protein binds to microtubules through a flexible array of distributed weak sites - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Aggregation Studies of Tau Protein Fragment (592-597) TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction